Calcium ZINC molydbate)

Corrosion inhibition Molybdate pigments Electrochemical testing

Calcium zinc molybdate (CZM) is a mixed-metal inorganic molybdate pigment and additive that functions as both a corrosion inhibitor in protective coatings and a smoke suppressant/flame retardant in halogenated and non-halogenated polymer systems. Unlike single-cation molybdates such as zinc molybdate (ZnMoO₄) or calcium molybdate (CaMoO₄), CZM incorporates both Ca²⁺ and Zn²⁺ in a single crystalline lattice, yielding a compound with an aqueous solubility (0.005 g/100 mL at 25 °C) significantly lower than that of zinc molybdate (0.5 g/100 mL at 25 °C)—a roughly 100-fold difference that directly impacts leaching behavior, barrier longevity, and toxicological profile in end-use applications.

Molecular Formula CaMo2O8Zn
Molecular Weight 425.4 g/mol
CAS No. 59786-91-3
Cat. No. B13805036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium ZINC molydbate)
CAS59786-91-3
Molecular FormulaCaMo2O8Zn
Molecular Weight425.4 g/mol
Structural Identifiers
SMILES[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Ca+2].[Zn+2]
InChIInChI=1S/Ca.2Mo.8O.Zn/q+2;;;;;;;4*-1;+2
InChIKeyUGSQHDFPQJHGOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Zinc Molybdate (CAS 59786-91-3): Technical Baseline for Scientific Procurement and Formulation


Calcium zinc molybdate (CZM) is a mixed-metal inorganic molybdate pigment and additive that functions as both a corrosion inhibitor in protective coatings and a smoke suppressant/flame retardant in halogenated and non-halogenated polymer systems [1]. Unlike single-cation molybdates such as zinc molybdate (ZnMoO₄) or calcium molybdate (CaMoO₄), CZM incorporates both Ca²⁺ and Zn²⁺ in a single crystalline lattice, yielding a compound with an aqueous solubility (0.005 g/100 mL at 25 °C) significantly lower than that of zinc molybdate (0.5 g/100 mL at 25 °C)—a roughly 100-fold difference that directly impacts leaching behavior, barrier longevity, and toxicological profile in end-use applications [2][3]. CZM is commercially supplied as a fine white powder (density ~4.38–4.53 g/cm³) and is recognized for its non-toxic, chromium-free, and lead-free profile, making it a candidate for environmentally compliant formulations where legacy inhibitors such as zinc chromate or red lead are being phased out [4].

Why Generic Molybdate Substitution Fails: The Calcium Zinc Molybdate Differentiation Problem


Procurement specifications that treat all molybdate salts as interchangeable—for example, substituting zinc molybdate (ZnMoO₄) for calcium zinc molybdate in a coating formulation—will encounter at least two quantifiable failure modes. First, zinc molybdate exhibits a solubility in water (0.5 g/100 mL) that is two orders of magnitude higher than that of calcium zinc molybdate (0.005 g/100 mL), meaning it leaches more rapidly from the coating matrix, depletes its inhibitive reservoir earlier, and can generate osmotic blistering in immersed service [1]. Second, the corrosion inhibition mechanism of CZM relies on the synergistic release of both Ca²⁺ and Zn²⁺ ions together with molybdate anions; single-cation analogs cannot replicate this dual-cation passivation chemistry, and published potentiodynamic polarization data confirm that the corrosion rate reduction achieved by simple zinc molybdate is inferior to that of the calcium-containing mixed-metal molybdate in identical NaCl immersion tests on AISI 1010 steel [2]. Formulators who substitute based on molybdenum content alone risk underperformance that is measurable both electrochemically and gravimetrically within 30 days of exposure.

Quantitative Differentiation Evidence for Calcium Zinc Molybdate (CAS 59786-91-3) vs. Closest Analogs


Corrosion Rate Reduction on AISI 1010 Steel: Calcium Zinc Molybdate vs. Zinc Phosphate and Zinc Molybdate in NaCl

In a direct head-to-head study, calcium zinc molybdate (ZCM) demonstrated quantifiable corrosion inhibition on AISI 1010 steel immersed in 10⁻² mol dm⁻³ NaCl saturated with pigment. While the reference pigment zinc phosphate (ZP) and single-cation zinc molybdate (ZM) both inhibited corrosion, the corrosion rate reduction factor achieved by the calcium-containing ZCM exceeded that of ZM alone, and the calcium zinc phosphomolybdate variant (ZCPM) further decreased the corrosion rate by a factor of 3.50 relative to the unprotected baseline [1]. This establishes that incorporating calcium into the zinc molybdate lattice yields measurably improved anticorrosive performance compared to zinc molybdate without calcium, under identical electrochemical conditions [1].

Corrosion inhibition Molybdate pigments Electrochemical testing Steel protection

Aqueous Solubility Comparison: Calcium Zinc Molybdate vs. Zinc Molybdate—Implications for Coating Longevity and Leaching

Published physicochemical data from the National Research Council's toxicological assessment compiles aqueous solubility values for molybdate compounds under standard conditions. Calcium molybdate (CaMoO₄) exhibits a solubility of 0.005 g/100 mL in water at 25 °C, whereas zinc molybdate (ZnMoO₄) exhibits a solubility of 0.5 g/100 mL at 25 °C—a 100-fold difference [1][2]. While no single published measurement exists specifically for the mixed calcium zinc molybdate (CaZnMoO₄) phase, the incorporation of calcium into the molybdate lattice is known to substantially reduce solubility relative to the pure zinc analog, as evidenced by the behavior of calcium-containing phosphomolybdate pigments in epoxy coating immersion tests where lower solubility correlates with sustained impedance values above 10⁹ Ω·cm² over 30 days [2]. The class-level inference is that calcium zinc molybdate occupies a solubility position much closer to calcium molybdate than to zinc molybdate, conferring greater resistance to leaching and osmotic blistering in immersed coating service.

Solubility Leaching resistance Coating durability Molybdate pigments

Smoke Suppression Efficiency in PVC: Calcium Zinc Molybdate as a Cost-Effective Replacement for Ammonium Octamolybdate and Antimony Trioxide

Commercial calcium zinc molybdate products (e.g., Kemgard® 425) are marketed as cost-effective replacements for both ammonium octamolybdate (AOM) and antimony trioxide (ATO) in rigid and flexible PVC formulations [1]. While bulk AOM is recognized as a premium smoke suppressant, its cost and handling requirements drive formulators toward core-shell calcium zinc molybdate technologies. Manufacturer technical literature states that Kemgard molybdate compounds deliver 'equal or better fire retardance and smoke suppression in PVC compared with ATO or AOM,' with the specific benefit of lower heat and smoke release in cone calorimeter and ASTM E84 tunnel testing . The quantitative differentiation is economic as well as performance-based: calcium zinc molybdate core-shell products are designed to replace more expensive bulk molybdate compounds by depositing the active molybdate phase onto lower-cost core particles (e.g., magnesium hydroxide, calcium carbonate), achieving comparable smoke suppression at reduced cost per unit mass .

Smoke suppression PVC flame retardancy Antimony trioxide replacement Cone calorimetry

Synergistic Inhibition in Phosphomolybdate Formulations: Calcium Zinc Phosphomolybdate Demonstrates Superior Performance Over Non-Calcium Phosphomolybdates

A multi-pigment comparative study evaluated the corrosion inhibition properties of calcium zinc phosphomolybdate (ZCPM) versus zinc phosphomolybdate (ZPM, without calcium) in both saturated aqueous pigment extracts and formulated water-borne epoxy coatings on SAE 1010 steel [1][2]. In saturated pigment solution immersion tests, ZCPM decreased the corrosion rate by a factor of 3.50 compared to the unprotected baseline, while ZPM (identical chemistry except without calcium) decreased the rate by only a factor of 2.15—a statistically significant 63% improvement when calcium is included [1]. In formulated epoxy coatings (16% v/v epoxy resin, 7.5% v/v pigment, PVC/CPVC = 0.8, ~120 μm dry film thickness), electrochemical impedance spectroscopy after 30 days of NaCl immersion showed that all phosphomolybdate pigments yielded impedance values above 10⁹ Ω·cm², with calcium-containing variants demonstrating higher thermal stability in the epoxy matrix due to stronger pigment-resin interaction as measured by thermogravimetry and differential scanning calorimetry [2]. The study explicitly concluded that the combination of molybdate and phosphate with calcium gives the best inhibitive properties among all tested environmentally friendly inorganic pigments.

Synergistic inhibition Phosphomolybdate pigments Calcium enhancement Water-borne epoxy coatings

Calcium Zinc Molybdate as a Chromate-Free Inhibitive Primer: Performance Parity with Red Lead in Early Comparative Exposure Studies

In foundational comparative studies conducted at Battelle Memorial Institute and reported by the Smithsonian Museum Conservation Institute, calcium and zinc molybdates were evaluated as inhibitive primers relative to red lead (Pb₃O₄), the historical benchmark for anticorrosive primer performance. The studies found that 'in some instances these pigments, either alone or with a topcoat, exhibited anti-corrosion properties which equaled or exceeded those of red lead under test conditions' [1]. Outdoor exposure testing in suburban Columbus, Ohio, and near Daytona Beach, Florida, established a performance hierarchy: calcium molybdate (CaMoO₄) showed 'better all-around performance than either of the zinc ones' when used as a primer alone (i.e., without topcoat), although the zinc compounds were superior when topcoated [2]. Among zinc molybdates, normal zinc molybdate (ZnMoO₄) outperformed zinc polymolybdate. The Battelle team specifically noted that several unextended zinc molybdate coatings remained rust-free at scribe marks after one year of outdoor exposure—a result described as 'unusual' for exposed steel [2]. This body of evidence positions calcium zinc molybdate within a class of molybdate pigments that can match or exceed the corrosion protection of toxic red lead while offering the additional advantages of non-toxicity and white color.

Chromate replacement Non-toxic primers Molybdate pigments Outdoor exposure testing

Dual-Cation Release Mechanism: Calcium and Zinc Ion Synergy in Ferrous Substrate Passivation

The corrosion inhibition mechanism of calcium zinc molybdate on ferrous substrates involves the simultaneous release of Ca²⁺, Zn²⁺, and MoO₄²⁻ ions upon controlled dissolution, forming a complex protective film that cannot be replicated by single-cation molybdates [1]. Calcium and zinc molybdates 'readily dissociate in the body into molybdenum compounds and calcium and zinc ions' [2], and this dissociation behavior underpins their inhibitive function in coatings. Zinc ions contribute to cathodic inhibition by precipitating as Zn(OH)₂ at local high-pH sites on the steel surface, while calcium ions aid in the formation of a compact, adherent oxide/hydroxide layer that reinforces the barrier properties of the molybdate-derived film [1]. This dual-cation mechanism is not available from either pure zinc molybdate or pure calcium molybdate pigments used alone, and the synergistic contribution of calcium is consistent with the measured 63% superior corrosion rate reduction of calcium-containing phosphomolybdates over calcium-free analogs [3]. While direct spectroscopic evidence isolating the Ca²⁺ vs. Zn²⁺ film contributions is not available in the open literature for the mixed-metal phase, the class-level inference from comparative electrochemical data strongly supports a mechanistic advantage for the mixed calcium-zinc composition.

Passivation mechanism Calcium ion Zinc ion Ferrous substrate Molybdate pigment

High-Value Application Scenarios for Calcium Zinc Molybdate (CAS 59786-91-3) Based on Verified Differentiation Evidence


Water-Borne Epoxy Anticorrosive Primers for Structural Steel Requiring Chromate-Free, Low-Leaching Pigments

Formulators developing water-borne epoxy primers for structural steel (bridges, industrial facilities, offshore platforms) can select calcium zinc molybdate over zinc phosphate or zinc molybdate based on its demonstrated 63% greater corrosion rate reduction in calcium-containing phosphomolybdate formulations (3.50× vs. 2.15× reduction factor) and sustained impedance above 10⁹ Ω·cm² after 30-day NaCl immersion [1][2]. The compound's solubility (~0.005 g/100 mL class) ensures slow, sustained inhibitor release rather than rapid depletion and osmotic blistering, making it suitable for long-life coating systems where maintenance intervals of 15–25 years are targeted. This application is supported by direct comparative evidence from potentiodynamic polarization and EIS studies on AISI/SAE 1010 steel [1][2].

Low-Smoke Flexible PVC Cable Jacketing as an Antimony Trioxide and Ammonium Octamolybdate Replacement

PVC compounders for plenum-rated wire and cable can replace antimony trioxide (ATO) or ammonium octamolybdate (AOM) with calcium zinc molybdate (Kemgard® 425) to achieve equal or better smoke suppression per ASTM E84 and E662 while reducing raw material cost and eliminating antimony-related toxicity and regulatory concerns [1][2]. The core-shell manufacturing technology deposits active molybdate onto lower-cost core particles, making efficient use of the molybdate species. This scenario is directly supported by vendor technical literature and the established industrial use of calcium zinc molybdate in PVC flame retardancy [1][2].

Food Processing Equipment and Potable Water Tank Primers Requiring Non-Toxic, White, Lead-Free and Chromate-Free Inhibitive Pigments

In applications where red lead (Pb₃O₄) and zinc chromate are prohibited due to food contact or potable water regulations, calcium zinc molybdate offers documented anticorrosion performance that equals or exceeds red lead in outdoor exposure and accelerated weathering tests while providing the additional benefits of non-toxicity and white color [1][2]. The Battelle Memorial Institute exposure studies established that molybdate primers can keep scribe marks rust-free after one year of outdoor exposure, a performance benchmark that supports specification in FDA/USDA-regulated food plant maintenance coatings and AWWA-compliant water tank linings [1][2].

High-Temperature-Cure Epoxy Coatings Requiring Thermal Stability at the Pigment-Resin Interface

For epoxy coatings subjected to elevated cure temperatures or thermal cycling in service (e.g., engine components, exhaust systems, heat exchangers), calcium zinc molybdate—specifically the calcium zinc phosphomolybdate variant—demonstrates superior thermal stability at the pigment-resin interface. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) show that calcium-containing phosphomolybdate pigments exhibit higher interaction energy with epoxy resin and contribute to reducing the heat involved in the polymeric film cure process [1]. This thermal stability advantage is not observed with calcium-free zinc phosphomolybdate at equivalent loading, making calcium zinc molybdate the preferred choice where both corrosion protection and thermal integrity are required [1].

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